Tos-Gly-OSu

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

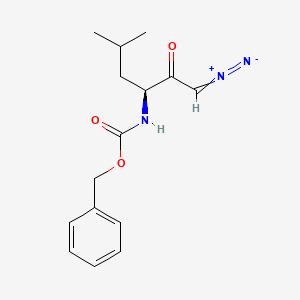

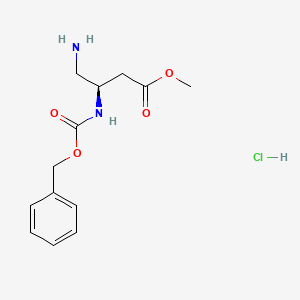

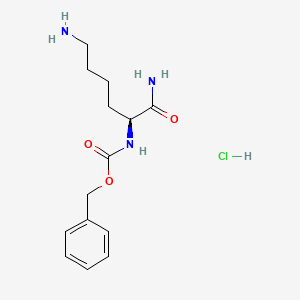

Tos-Gly-OSu is a synthetic molecule that was developed as a potential therapeutic agent for a variety of diseases. It is a small molecule composed of three components: an aromatic ring (tosyl), a glycolic acid, and a sulfonamide group (OSu). This molecule has been studied for its potential in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. The purpose of

Wissenschaftliche Forschungsanwendungen

Affinity Chromatography

Tos-Gly-OSu: is used in the development of affinity chromatography resins. These resins are crucial for the purification of therapeutic monoclonal antibodies. The process involves the conjugation of matrices with proteins, such as a mutant form of protein A, via a biocatalytic method. This method ensures high specificity and stability, which are essential for isolating immunoglobulins G .

Coagulation Diagnostics

In the field of coagulation diagnostics, Tos-Gly-OSu serves as a building block for synthetic chromogenic peptide substrates. These substrates, like Pefachrome®, are used to measure the activity of various serine proteases. They play a significant role in the kallikrein-kinin and complement systems, contributing to the understanding and monitoring of coagulation and fibrinolysis .

Peptide Synthesis

Tos-Gly-OSu: is employed in peptide synthesis, particularly in the preparation of N-protected amino acid derivatives. It facilitates the synthesis of peptides with specific sequences that are used in the study of protein structure and function .

Enzyme Activity Assays

This compound is instrumental in designing enzyme activity assays. By acting as a substrate or inhibitor, it helps in the quantitative analysis of enzyme kinetics. This is vital for understanding enzyme mechanisms and for the development of pharmaceuticals .

Protein Engineering

Researchers use Tos-Gly-OSu in protein engineering to modify proteins at the molecular level. This includes the introduction of site-specific modifications to enhance or alter protein properties, which is beneficial for creating more effective biopharmaceuticals .

Drug Development

In drug development, Tos-Gly-OSu is utilized to create linkers for drug conjugates. These linkers are used to attach therapeutic agents to targeting molecules, improving the delivery and efficacy of drugs .

Biomaterials Fabrication

The reagent is also applied in the fabrication of biomaterials. It can be used to modify the surface properties of materials to improve biocompatibility and to create scaffolds for tissue engineering .

Diagnostic Imaging

Lastly, Tos-Gly-OSu contributes to diagnostic imaging by being part of the synthesis of contrast agents. These agents enhance the visibility of structures or fluids within the body, aiding in the diagnosis of diseases .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[(4-methylphenyl)sulfonylamino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O6S/c1-9-2-4-10(5-3-9)22(19,20)14-8-13(18)21-15-11(16)6-7-12(15)17/h2-5,14H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDCTADMSAKZGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679828 |

Source

|

| Record name | 2,5-Dioxopyrrolidin-1-yl N-(4-methylbenzene-1-sulfonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tos-Gly-OSu | |

CAS RN |

68385-26-2 |

Source

|

| Record name | 2,5-Dioxopyrrolidin-1-yl N-(4-methylbenzene-1-sulfonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(S)-1-Isopropyl-3-diazoacetonyl]carbamic acid benzyl ester](/img/structure/B612858.png)

![(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B612864.png)